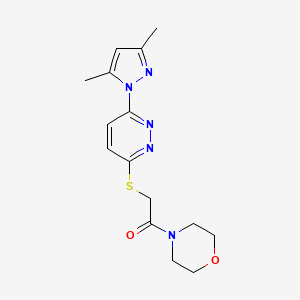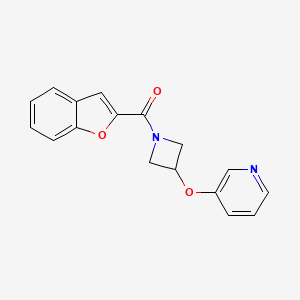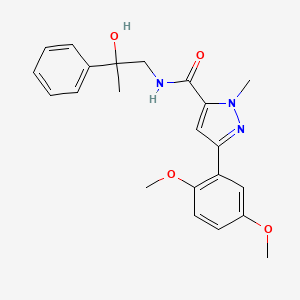
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrazole-Based Compounds in Medicinal Chemistry
Pyrazole-based compounds, including "3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide", play an integral role in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis methodologies often involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and hydrazine, under conditions ranging from simple to microwave irradiation to achieve potential yields. This versatility in synthesis and the broad spectrum of biological activities underscore the compound's value in drug development and therapeutic applications (Dar & Shamsuzzaman, 2015).
Environmental and Ecotoxicological Impact
The environmental presence and impact of pyrazole derivatives, such as "3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide", have been studied, particularly concerning their biodegradation. Fipronil, a phenyl-pyrazole insecticide, demonstrates the environmental relevance of pyrazole compounds. Various microbial degradation mechanisms, including oxidation, reduction, and hydrolysis, have been identified, highlighting the environmental fate of these compounds. This research is crucial for understanding the ecological risks and developing environmentally friendly degradation strategies for pyrazole-based pollutants (Zhou et al., 2021).
Synthesis of Heterocycles
The pyrazole core is utilized in the synthesis of diverse heterocyclic systems, expanding the categories of bioactive molecules. Innovative strategies for annelating different heterocyclic nuclei with pyrazoles have been developed, providing valuable insights for designing more active biological agents. This research supports the compound's application in generating new molecules with potential therapeutic benefits (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(27,15-8-6-5-7-9-15)14-23-21(26)19-13-18(24-25(19)2)17-12-16(28-3)10-11-20(17)29-4/h5-13,27H,14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJCRBOOCNMJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

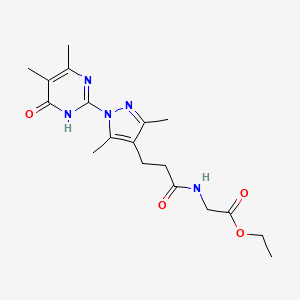
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2707492.png)

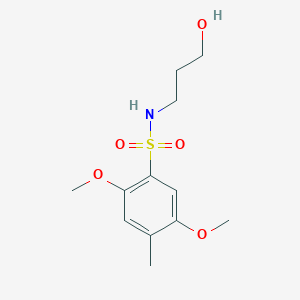
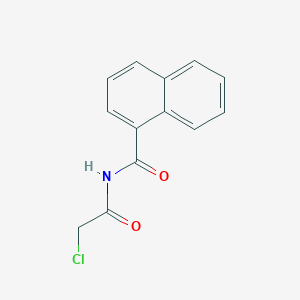
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)

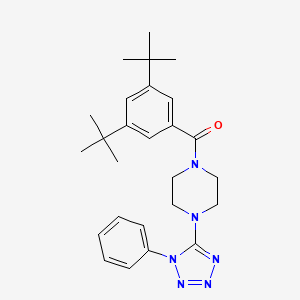
![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)


